

Advanced Application Note: Beta-Cyclodextrin Phosphate Sodium Salt in Tablet Formulation

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Compound of Interest

Compound Name:	<i>beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT</i>
CAS No.:	199684-61-2
Cat. No.:	B599722

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Executive Summary & Technical Profile[1][2][3]

Beta-cyclodextrin phosphate sodium salt (β -CD-P) is an anionic, highly water-soluble derivative of beta-cyclodextrin.[1][2] Unlike native beta-cyclodextrin (β -CD), which has limited aqueous solubility (~1.85 g/100mL) and potential nephrotoxicity upon parenteral administration, β -CD-P exhibits solubility exceeding 50 g/100mL.[1]

Its unique polyanionic nature (due to phosphate groups) allows it to form inclusion complexes not only through hydrophobic interactions within the cavity but also via electrostatic attraction with cationic drug molecules.[1] This dual-binding mechanism makes it a superior solubilizer for basic drugs compared to neutral derivatives like Hydroxypropyl- β -Cyclodextrin (HP- β -CD).[1]

Key Physicochemical Properties

Property	Specification	Relevance to Formulation
CAS Number	199684-61-2	Identity verification.[1]
Molecular Weight	~1135 + n(102)	Varies by Degree of Substitution (DS).[3]
Solubility (Water)	> 50 g/100 mL	Drastic improvement over native β -CD; enables high-load liquid formulations or wet granulation.[1]
Charge	Anionic (Na ⁺ salt)	Enhances binding with cationic APIs; potential pH-dependent release.[1]
Physical Form	Amorphous Powder	Better compression properties than crystalline native β -CD.[1]
Hygroscopicity	Moderate to High	Requires moisture control during tableting (controlled humidity suites).[1]

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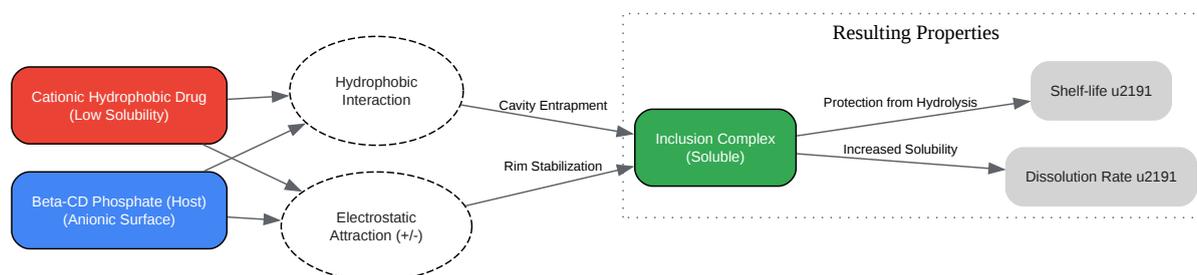
Regulatory Note: While β -CD-P is biodegradable (susceptible to phosphatases), it is currently primarily used in pre-clinical development and niche applications.[1] Unlike SBECD (Captisol®), it does not yet have a broad IIG listing.[1] Researchers must verify grade (Research vs. GMP) before clinical trial use.[1]

Mechanism of Action

The solubilization efficiency of β -CD-P relies on a "Lock-and-Key" mechanism augmented by ionic forces.[1]

Diagram 1: Dual-Mode Complexation Mechanism

This diagram illustrates how β -CD-P captures a cationic hydrophobic drug using both cavity inclusion and surface electrostatic attraction.[1]



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Caption: Dual-binding mechanism of β -CD-P: Hydrophobic cavity encapsulation combined with electrostatic stabilization.[1]

Pre-Formulation Protocols

Before tableting, you must validate the affinity of β -CD-P for your specific API.[1]

Protocol A: Phase Solubility Study (Higuchi-Connors)

Objective: Determine the stability constant (

) and complexation efficiency.[1]

- Preparation: Prepare aqueous solutions of β -CD-P at concentrations: 0, 5, 10, 15, 20 mM in deionized water (or phosphate buffer pH 7.4).
- Saturation: Add excess API (solid) to each vial.
- Equilibration: Shake at 25°C for 48–72 hours.
- Filtration: Filter samples using a 0.45 μ m PVDF filter (ensure no drug adsorption to filter).

- Analysis: Quantify dissolved API via HPLC/UV.
- Calculation: Plot [API] () vs. [β -CD-P] ().
 - Type Isotherm: Linear increase indicates 1:1 complex.
 - Formula:
 - = Intrinsic solubility of API.

Success Criteria: A linear correlation (

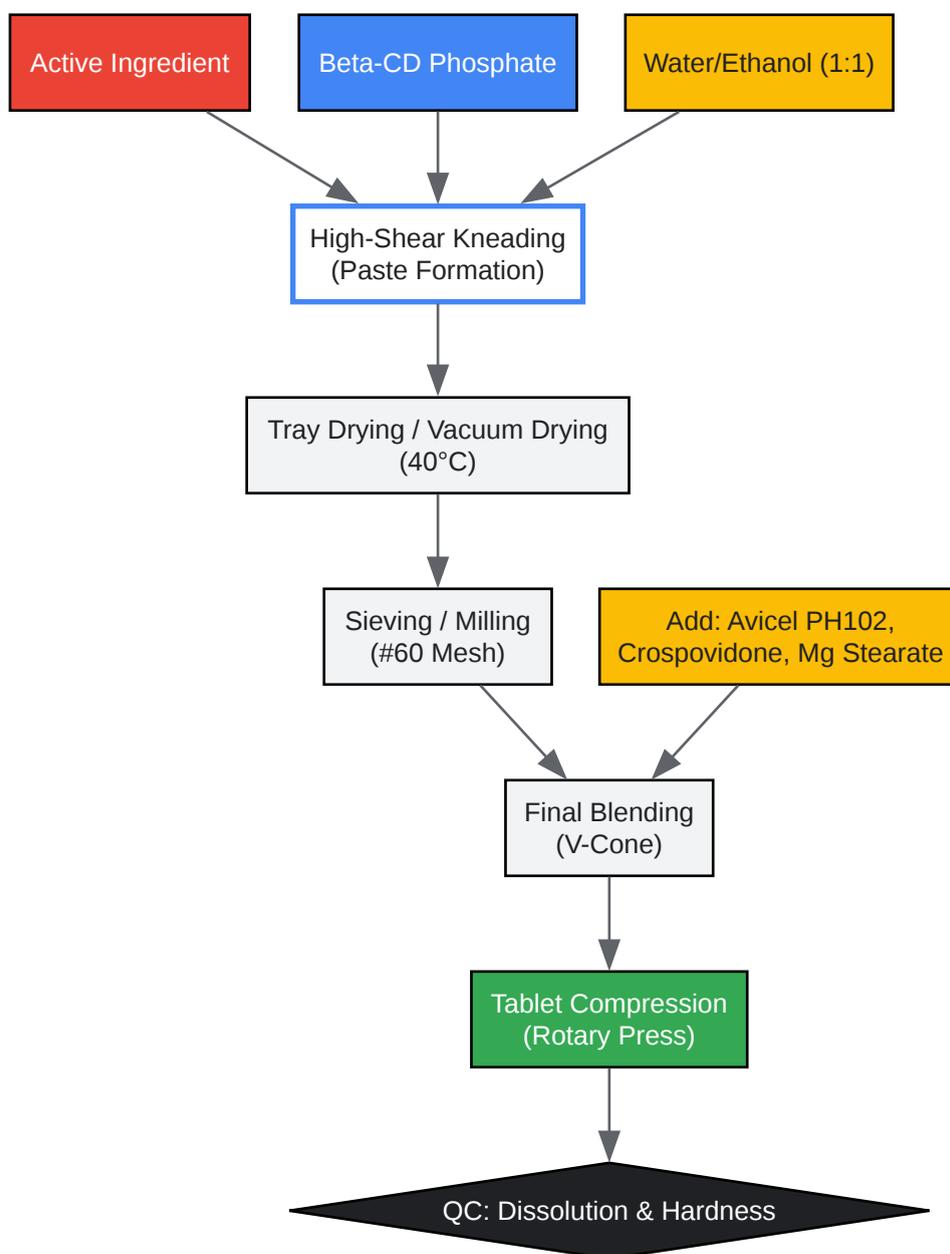
) with a slope < 1 indicates formation of a soluble inclusion complex.

Formulation & Manufacturing Protocols

For tablet formulation, physical mixing is often insufficient for stable complexation.^[1] We recommend Kneading (for lab scale) or Spray Drying (for pilot scale).^[1]

Diagram 2: Tablet Manufacturing Workflow

This workflow integrates the complexation step into a standard wet granulation line.^[1]



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Caption: Integrated workflow for manufacturing tablets using β -CD-P kneading complexation.[1]

Protocol B: Preparation of Binary Complex (Kneading Method)

Best for: Lab-scale optimization and heat-sensitive drugs.[1]

- Weighing: Weigh API and β -CD-P in a 1:1 molar ratio.

- Mortar Wetting: Place β -CD-P in a mortar. Add minimal solvent (Water:Ethanol 1:1 v/v) to create a paste.
- Incorporation: Slowly add API to the paste while kneading vigorously with a pestle.[1]
- Kneading Time: Knead for 45–60 minutes. Note: The paste consistency should be maintained; add solvent drops if it dries out.[1]
- Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
- Pulverization: Pass the dried mass through a #60 mesh sieve.
- Validation: Perform DSC (Differential Scanning Calorimetry).
 - Pass: Disappearance of the API melting endotherm (indicates amorphous inclusion).
 - Fail: Distinct API melting peak (indicates physical mixture only).[1]

Protocol C: Tablet Compression

Formulation Table (100 mg Potency)

Ingredient	Function	Quantity (mg)	Rationale
Drug- β -CD-P Complex	Active	Calc.[1] based on 1:1 ratio	Solubility enhancement.
Microcrystalline Cellulose (Avicel PH102)	Diluent/Binder	q.s. to 300 mg	Provides bulk and compressibility.[1]
Crospovidone (Polyplasdone XL)	Superdisintegrant	15 mg (5%)	Ensures rapid breakup of tablet to release complex.
Colloidal Silicon Dioxide	Glidant	1.5 mg (0.5%)	Improves flow of amorphous complex.
Magnesium Stearate	Lubricant	3.0 mg (1.0%)	Prevents sticking.[1]

- Blending: Mix the Complex, Avicel, and Crospovidone in a V-blender for 10 mins (25 RPM).
- Lubrication: Add Mg Stearate and blend for only 2 mins (over-lubrication reduces solubility).
- Compression: Compress using 8mm round concave punches. Target Hardness: 6–8 kP.[1]

Quality Control & Troubleshooting

Dissolution Testing (USP Apparatus II)

Since β -CD-P is highly soluble, the rate-limiting step is often the dissociation of the complex or the disintegration of the tablet.[1]

- Medium: 900 mL 0.1N HCl or Phosphate Buffer pH 6.8.
- Speed: 50 RPM.[1]
- Timepoints: 5, 10, 15, 30, 45, 60 min.
- Expectation: >85% release within 15 minutes (Immediate Release).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Hardness / Capping	High β -CD-P content (Amorphous nature).[1]	Increase binder (PVP K30) or use pre-gelatinized starch.[1] Reduce moisture content.[1]
Slow Disintegration	Gel formation of β -CD-P.	Increase superdisintegrant (Crospovidone) or add Sodium Bicarbonate (effervescent aid). [1]
Sticking to Punches	Hygroscopicity of β -CD-P.	Compress at <40% Relative Humidity.[1] Increase Mg Stearate slightly.[1]

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